molecular formula C10H18ClF2N B2568676 3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride CAS No. 2305252-22-4

3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride

Cat. No. B2568676
CAS RN: 2305252-22-4
M. Wt: 225.71
InChI Key: CTGRUAAXPSMNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,3-Difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride, also known as S-877567, is a synthetic compound used in scientific experiments . It has a molecular weight of 225.71 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17F2N.ClH/c1-9(6-13-7-9)4-8-2-3-10(11,12)5-8;/h8,13H,2-7H2,1H3;1H . This indicates that the molecule consists of a 3-methylazetidine ring attached to a 3,3-difluorocyclopentyl group, and it’s associated with a chloride ion to form a hydrochloride salt .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Fluorinated Azetidines as Medicinal Chemistry Building Blocks

Fluorinated azetidines, such as 3,3-difluoroazetidines, have been synthesized and evaluated for their potential as building blocks in medicinal chemistry. For example, Van Brabandt and Kimpe (2006) developed a high-yield synthesis of 3,3-difluoroazetidines by monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones, demonstrating the compound's suitability for further chemical modifications and applications in drug design (Van Brabandt & Kimpe, 2006).

Heterocyclic Compound Synthesis

Research has focused on synthesizing heterocyclic compounds using azetidine and its derivatives as key intermediates. Mangelinckx, Boeykens, and Kimpe (2008) synthesized 2-(dichloromethylene)azetidines, demonstrating their stability and reactivity, which could pave the way for new synthetic pathways in the creation of complex molecules with potential pharmacological activities (Mangelinckx, Boeykens, & Kimpe, 2008).

Scaffold for Highly Functionalized Azetidines

The use of carbohydrate-derived bicyclic azetidin-3-ones as scaffolds for synthesizing highly functionalized azetidines was explored by Martínez and Fleet (2014), highlighting the compound's versatility in generating novel complex azetidines with potential therapeutic benefits (Martínez & Fleet, 2014).

Novel Synthesis Pathways

Explorations into novel synthesis pathways for fluorinated azetidines and their derivatives have been a significant focus. For instance, Bordeau, Frébault, Gobet, and Picard (2006) presented a method for synthesizing 3,3-difluoroazetidinones, offering an alternative route for accessing fluorinated azetidines, which are valuable in drug development and chemical research (Bordeau, Frébault, Gobet, & Picard, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research and development efforts. As it is a synthetic compound used in scientific experiments , it could potentially be used in a variety of research contexts, including medicinal chemistry, materials science, and more.

properties

IUPAC Name

3-[(3,3-difluorocyclopentyl)methyl]-3-methylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N.ClH/c1-9(6-13-7-9)4-8-2-3-10(11,12)5-8;/h8,13H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGRUAAXPSMNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CC2CCC(C2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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